molecular formula C16H16N4O2 B12123446 Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12123446
M. Wt: 296.32 g/mol
InChI Key: PXOARIAEEWUZBL-UHFFFAOYSA-N
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Description

Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to an imidazo[1,2-a]pyrimidine ring system substituted with a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminopyrimidine with α-haloketones or α-haloesters under basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated imidazo[1,2-a]pyrimidine intermediate in the presence of a palladium catalyst.

    Carbamoylation: The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the imidazo[1,2-a]pyrimidine ring.

    Reduction: Amino derivatives where the carbamate group is reduced.

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzyme Active Sites: Inhibiting the activity of enzymes such as kinases, which play crucial roles in cell signaling and proliferation.

    Modulating Cellular Pathways: Affecting pathways involved in cell cycle regulation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyrimidine derivatives:

    Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate: Similar structure but with a 4-chlorophenyl group, which may alter its biological activity and chemical reactivity.

    Ethyl [2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate: Contains a 4-methoxyphenyl group, potentially affecting its solubility and interaction with molecular targets.

    Ethyl [2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate: The presence of a nitro group can significantly impact its electronic properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C16H16N4O2/c1-3-22-16(21)19-14-13(12-7-5-11(2)6-8-12)18-15-17-9-4-10-20(14)15/h4-10H,3H2,1-2H3,(H,19,21)

InChI Key

PXOARIAEEWUZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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